1,3,4-trimethyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1,3,4-trimethylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-5-4-6-9-10(7)8(2)11(12(14)15)13(9)3/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPMNQDJARQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N(C2=CC=C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbonylative and Oxidative Cyclization Methods
a. Palladium-Catalyzed Carbonylation
One prominent approach utilizes palladium-catalyzed carbonylation of indole derivatives, which has been extensively studied for indole functionalization.
-
- Catalyst: PdI₂ (2 mol%)
- Co-catalyst: KI (20 mol%)
- Oxidant: Oxygen or CO–air mixture (40 bar)
- Solvent: Methanol or ethanol
- Temperature: 80°C
- Time: 15 hours
-
- The process involves initial oxidative addition of palladium to the indole substrate, followed by insertion of CO, and subsequent nucleophilic attack leading to carboxylation at the 2-position of indole.
-
- Good yields of indole-2-carboxylic esters are obtained.
- The method is versatile for various substituted indoles, including methyl substitutions at C1, C3, and C4 positions.
b. Oxidative Heterocyclization
- Using PdI₂ (1 mol%) and KI (10 mol%) in acetonitrile at 120°C for 24 hours, this method allows for intramolecular cyclization and subsequent carboxylation, resulting in indole derivatives with carboxylic functionalities.
Direct Functionalization and Carboxylation of Indole Precursors
a. Vilsmeier–Haack Formylation
-
- Indole derivatives are subjected to Vilsmeier–Haack conditions (POCl₃/DMF), introducing a formyl group at the 3-position.
- Subsequent oxidation or hydrolysis converts the formyl group into a carboxylic acid.
-
- Starting from 3-substituted indoles, this method provides a route to 2-carboxylic acids after oxidation.
b. Oxidative Decarboxylation of Indole-3-Acetic Acid
- Method:
- Indole-3-acetic acid undergoes oxidative decarboxylation catalyzed by manganese complexes or sodium periodate.
- Yields the indole-2-carboxylic acid with high efficiency (~78%).
Synthetic Route Using Buchwald–Hartwig Coupling
This route involves the functionalization at the C3 position of indole:
| Step | Description | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Esterification of 2-bromoindole-2-carboxylic acid | Concentrated sulfuric acid | Reflux | Formation of ester (compound 3) |
| 2 | C3 substitution with substituted anilines | Palladium acetate, base | Buchwald–Hartwig conditions | Produces compounds 4a–4f |
| 3 | Formylation at C3 | Vilsmeier–Haack (POCl₃/DMF) | 80°C | High yield (~95%) |
| 4 | Hydroxymethylation | Isopropanolic aluminum | Mild conditions | Compound 8 |
Biotransformation and Alternative Methods
Biological methods, such as microbial biotransformation of L-tryptophan using Escherichia coli, have been reported for indole-3-carboxaldehyde, which can be oxidized to the corresponding acid.
Summary of Key Synthesis Data
| Method | Catalyst/Reagents | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Palladium-catalyzed carbonylation | PdI₂, KI, CO/air | 80°C | 15 h | Good | Versatile for substituted indoles |
| Oxidative heterocyclization | PdI₂, KI | 120°C | 24 h | Moderate to good | Intramolecular cyclization |
| Vilsmeier–Haack formylation | POCl₃/DMF | 80°C | - | Quantitative | Followed by oxidation to acid |
| Oxidative decarboxylation | Manganese complexes | Room temp to 150°C | Variable | 78% | From indole-3-acetic acid |
Notes and Considerations
- Selectivity: The methods predominantly target the 2-position of indole for carboxylation, with regioselectivity influenced by substituents and reaction conditions.
- Yield Optimization: High yields are often achieved via the Vilsmeier–Haack reaction, especially when combined with efficient oxidation steps.
- Catalyst Recycling: Palladium catalysts can be recovered and reused, making these processes economically favorable.
- Environmental Impact: Use of CO and air as oxidants aligns with green chemistry principles, reducing hazardous waste.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemical Properties and Structure
1,3,4-Trimethyl-1H-indole-2-carboxylic acid (C₁₂H₁₃NO₂) features a unique structure that includes an indole ring system and a carboxylic acid functional group. The presence of three methyl groups at positions 1, 3, and 4 enhances its lipophilicity and may influence its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. Integrase is a crucial enzyme in the HIV replication cycle that facilitates the integration of viral DNA into the host genome.
- Inhibition of Integrase : Research indicates that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase. For instance, compound 3 (a derivative) exhibited an IC₅₀ value of 0.13 μM, demonstrating significant antiviral potency . Structural modifications at positions C2 and C3 of the indole core have been shown to enhance binding affinity to the integrase active site by chelating magnesium ions essential for enzymatic function .
Immunomodulatory Effects
Indole derivatives have also been investigated for their role in modulating immune responses. Specifically, compounds derived from indole-2-carboxylic acids have been noted for their ability to inhibit interleukin-4 (IL-4) gene expression.
- Therapeutic Applications : These compounds may offer therapeutic benefits in conditions characterized by excessive IL-4 production, such as asthma and allergies. The modulation of T helper cell activity through these compounds suggests a potential application in immunotherapy .
Case Study: HIV Integrase Inhibition
A study published in Molecules detailed the synthesis and evaluation of several indole-2-carboxylic acid derivatives against HIV integrase. The results indicated that structural optimizations significantly improved inhibitory effects:
| Compound | IC₅₀ (μM) | Structural Modification |
|---|---|---|
| Compound 3 | 0.13 | Long-chain substitution at C3 |
| Compound 17a | 3.11 | C6 halogenated benzene ring |
This data underscores the importance of structural modifications in enhancing biological activity against viral targets .
Case Study: IL-4 Expression Inhibition
Another investigation focused on the immunomodulatory effects of amino-substituted indole derivatives. These compounds were found to effectively reduce IL-4 expression levels in preclinical models:
| Compound | Effect on IL-4 Expression | Mechanism |
|---|---|---|
| 3-substituted amino-indole derivative | Significant reduction | Modulation of T helper cell activity |
This suggests potential applications in treating allergic diseases and other IL-4 mediated conditions .
Mechanism of Action
The mechanism of action of 1,3,4-trimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substitutional Differences
The table below summarizes key structural analogs of 1,3,4-trimethyl-1H-indole-2-carboxylic acid, highlighting substituent positions, molecular weights, and functional group variations:
*Inferred from analogs with the same molecular formula (C₁₂H₁₃NO₂).
Physicochemical Properties
- Lipophilicity : The three methyl groups in this compound likely increase lipophilicity compared to analogs like 3-methyl-1H-indole-2-carboxylic acid (logP ~1.8) . Chlorinated analogs (e.g., 3,4-dichloro derivative) exhibit higher logP values due to halogen substituents .
- Solubility: Methoxy-substituted derivatives (e.g., 6-methoxy-1H-indole-2-carboxylic acid) show improved aqueous solubility compared to methylated analogs, as noted in NMR studies (δ 3.76 ppm for OCH₃) .
- Thermal Stability : Trimethylated indoles generally exhibit higher melting points due to increased symmetry and van der Waals interactions .
Biological Activity
Overview
1,3,4-trimethyl-1H-indole-2-carboxylic acid (TICA) is a derivative of indole, a significant heterocyclic compound that exhibits diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and virology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
TICA interacts with various biological targets, influencing several biochemical pathways:
- Enzyme Interaction : TICA has been shown to inhibit certain enzymes, which may lead to antiviral and anticancer effects. For instance, its interaction with HIV-1 integrase demonstrates its potential as an antiviral agent .
- Cell Signaling Modulation : The compound affects cell signaling pathways and gene expression, notably those involved in cell proliferation and apoptosis. This modulation can potentially lead to anticancer effects.
- Metabolic Pathways : TICA participates in metabolic processes by interacting with enzymes that regulate metabolic flux and metabolite levels.
Biological Activity
The biological activity of TICA has been evaluated through various studies highlighting its potential applications:
Antiviral Activity
Research has demonstrated that TICA exhibits inhibitory effects on HIV-1 integrase. In a study, TICA showed an IC50 value of 32.37 μM against integrase strand transfer, indicating its potential as an antiviral agent . Further optimizations of the compound have led to derivatives with significantly improved inhibitory activities.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| TICA | 32.37 | HIV-1 Integrase Inhibition |
| Derivative 20a | 0.13 | Enhanced Integrase Inhibition |
Anticancer Properties
TICA's ability to modulate gene expression related to cancer cell proliferation has been noted in several studies. It influences pathways that control apoptosis and cellular metabolism, which are critical in cancer progression.
Case Studies
Several case studies illustrate the biological activity of TICA:
- HIV-1 Integrase Study : A study focused on the design and synthesis of indole-2-carboxylic acid derivatives found that modifications at specific positions on the indole core significantly enhanced antiviral activity against HIV-1 integrase. The optimized compounds exhibited IC50 values ranging from 0.13 to 6.85 μM, demonstrating a marked improvement over the parent compound .
- Anticancer Research : Another investigation into the effects of indole derivatives on cancer cells revealed that TICA could induce apoptosis in specific cancer cell lines by modulating key signaling pathways. This suggests a promising avenue for therapeutic development in oncology.
Q & A
Q. What are the established synthetic routes for preparing 1,3,4-trimethyl-1H-indole-2-carboxylic acid derivatives?
Methodological Answer: The synthesis of indole-2-carboxylic acid derivatives typically involves multi-step reactions. A common approach includes:
- Japp-Klingemann condensation followed by Fischer indole cyclization to form the indole core .
- Vilsmeier-Haack formylation to introduce aldehyde groups at specific positions, enabling further functionalization (e.g., esterification or amidation) .
- Acid-catalyzed cyclocondensation with heterocyclic precursors (e.g., thiazolidinones or aminothiazoles) to generate fused-ring systems .
Q. How is crystallographic refinement applied to confirm the structure of this compound?
Methodological Answer: The SHELX software suite (e.g., SHELXL) is widely used for small-molecule crystallographic refinement. Key steps include:
Q. What safety protocols are critical when handling methylated indole derivatives?
Methodological Answer:
Q. Which analytical techniques are used to characterize this compound?
Methodological Answer:
- HPLC : Purity assessment (>95% by reversed-phase chromatography) .
- Melting point : 232–234°C (indole-5-carboxylic acid analogs; deviations indicate impurities) .
- Spectroscopy : H/C NMR to confirm methyl group positions and carboxylate proton shifts .
Advanced Research Questions
Q. How can reaction yields be optimized for 3-substituted indole-2-carboxylic acid derivatives?
Methodological Answer:
Q. Data Contradiction Example :
- reports LiOH-mediated hydrolysis at 50°C, while uses NaOH/MeOH at RT. Researchers should test both to optimize yields for acid-sensitive intermediates.
Q. How can conflicting spectroscopic data from synthetic batches be resolved?
Methodological Answer:
Q. What challenges arise in refining crystallographic data for methylated indoles using SHELX?
Methodological Answer:
Q. How do structural modifications (e.g., thiazole fusion) impact the bioactivity of indole-2-carboxylic acids?
Methodological Answer:
- Thiazole hybrids : and show enhanced binding to biological targets (e.g., enzymes) via hydrogen bonding with the thiazole NH group.
- Methylation effects : 1,3,4-Trimethyl groups may sterically hinder interactions but improve metabolic stability .
- SAR studies : Systematic substitution at C-3 (e.g., aryl vs. alkyl) using routes in and can map pharmacophore requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
